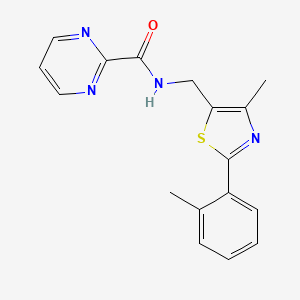

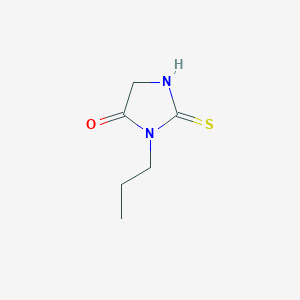

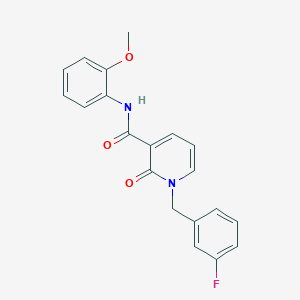

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of similar compounds was established using 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum showed a triplet due to the methyl group of ethyl ester, a singlet of tolyl methyl group, a singlet from the two pyrimidinedione methyl groups, a quartet due to the methylene of ethyl ester, a singlet that corresponding to the pyrimidine H-4 and a multiplet that account for 14 aromatic protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using IR, 1H-NMR, 13C-NMR, and Mass spectrometry . For instance, the IR spectrum showed peaks corresponding to C–H aromatic, C=O, C=C, and others .科学的研究の応用

Synthesis and Derivative Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is a compound that serves as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and drug development. A key aspect of its utility is demonstrated in the synthesis of novel derivatives, including 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives, showcasing its versatility in creating pharmacologically active molecules (Fadda et al., 2013). Additionally, its application extends to the synthesis of 5-aminothiazole-4-carboxamide, indicating its role in generating precursors for further chemical transformations that are environmentally friendly and suitable for industrial production (Wang et al., 2014).

Antimicrobial and Anticancer Properties

Research on derivatives of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide reveals significant antimicrobial activities, contributing to the development of new therapeutic agents. The synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, derived from the reaction with ethyl chloroacetate, has shown promising antimicrobial properties, expanding the compound's potential in addressing bacterial infections (Gein et al., 2015). Additionally, the exploration into novel derivatives combining pyrimidine with thiazolidinone has unveiled anticancer activities, particularly against cervical cancer cell lines, suggesting its applicability in cancer research and potential therapeutic applications (Verma & Verma, 2022).

DNA Recognition and Gene Regulation

The compound and its derivatives have been implicated in the study of DNA recognition and gene regulation, highlighting its significance in the development of molecular tools for genetic engineering and therapeutic intervention. The understanding of polyamides, including derivatives of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide, in binding to specific DNA sequences provides a foundation for designing molecules that can modulate gene expression, offering a pathway to targeted therapies (Gottesfeld et al., 1997).

将来の方向性

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, the compound “N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide” could be investigated for its potential antibacterial activity, in isolation and in complex with other agents .

特性

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-6-3-4-7-13(11)17-21-12(2)14(23-17)10-20-16(22)15-18-8-5-9-19-15/h3-9H,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKXLSYGLRFMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)

![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)